Ethyl 2-amino-4-tert-butylbenzoate
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Overview
Description
Ethyl 2-amino-4-tert-butylbenzoate is an organic compound with the molecular formula C13H19NO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group at the 2-position, and a tert-butyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-tert-butylbenzoate typically involves the esterification of 2-amino-4-tert-butylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-amino-4-tert-butylbenzoic acid+ethanolH2SO4Ethyl 2-amino-4-tert-butylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-amino-4-tert-butylbenzyl alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 2-amino-4-tert-butylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-amino-4-tert-butylbenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The exact pathways and targets can vary based on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 2-amino-4-tert-butylbenzoate can be compared with other similar compounds such as:
Ethyl 2-amino-4-methylbenzoate: Lacks the bulky tert-butyl group, which may affect its steric properties and reactivity.
Ethyl 2-amino-4-isopropylbenzoate: Features a smaller isopropyl group, leading to different steric and electronic effects.
Ethyl 2-amino-4-ethylbenzoate: Contains an ethyl group, resulting in distinct chemical behavior.
The uniqueness of this compound lies in the presence of the tert-butyl group, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-amino-4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-16-12(15)10-7-6-9(8-11(10)14)13(2,3)4/h6-8H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXUMGHURVUDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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